molecular formula C9H5F2N B6167594 2,4-difluoroquinoline CAS No. 771-38-0

2,4-difluoroquinoline

Cat. No.: B6167594
CAS No.: 771-38-0
M. Wt: 165.14 g/mol
InChI Key: ZXNIYBHDTBZZSP-UHFFFAOYSA-N
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Description

2,4-Difluoroquinoline is a fluorinated aromatic heterocycle of significant interest in medicinal chemistry and materials science. Quinolines represent a privileged scaffold in drug discovery, and the introduction of fluorine atoms is a established strategy to enhance the properties of bioactive molecules, including their metabolic stability, lipophilicity, and binding affinity . This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. While specific biological data for this compound is limited in the public domain, its structural features align with quinoline derivatives known to possess a broad spectrum of biological activities. These activities include antimalarial, antibacterial, anticancer, and antiviral effects . Researchers can utilize this compound to explore its potential as a core structure in high-throughput screening or as a precursor for synthesizing targeted inhibitors. The presence of fluorine atoms at the 2 and 4 positions makes it a particularly valuable intermediate for creating analogs in drug discovery programs focused on fluorinated compounds . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

771-38-0

Molecular Formula

C9H5F2N

Molecular Weight

165.14 g/mol

IUPAC Name

2,4-difluoroquinoline

InChI

InChI=1S/C9H5F2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H

InChI Key

ZXNIYBHDTBZZSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Routes for 2,4 Difluoroquinoline and Analogues

Classical and Modern Synthetic Approaches to the 2,4-Difluoroquinoline Ring System

The construction of the this compound ring system is not typically achieved by direct fluorination of the quinoline (B57606) core in the desired positions. Instead, multistep strategies are employed, often involving the formation of a quinoline precursor with leaving groups at the 2- and 4-positions, which are subsequently converted to fluorides, or by building the ring from already fluorinated precursors.

Classical quinoline syntheses provide a foundational framework for constructing the core ring system, which can be adapted for fluorinated analogues. Methods such as the Conrad-Limpach, Doebner-von Miller, and Skraup syntheses are pivotal. jptcp.comnih.goviipseries.org The Conrad-Limpach synthesis, for instance, involves the condensation of anilines with β-ketoesters. wikipedia.org To generate a precursor for this compound, this reaction can be adapted by using an appropriately substituted aniline (B41778). The condensation reaction leads to the formation of 4-hydroxyquinolines. wikipedia.org While these classical methods are robust for creating the quinoline skeleton, they typically yield 4-hydroxyquinoline (B1666331) or quinolin-4-ol derivatives, which must undergo further transformation to introduce the fluorine atoms. nih.gov For example, a tandem radical cyclization process has been developed to afford difluorinated quinoline-2,4-diones, which are tautomers of 2,4-dihydroxyquinolines and key intermediates for subsequent fluorination steps. nih.gov

A more direct approach to incorporating fluorine into the final structure from the outset involves the use of fluorinated anilines as starting materials. 2,4-Difluoroaniline (B146603) is a readily available precursor that can be synthesized by treating aromatic azides with anhydrous hydrogen fluoride (B91410) or through the fluorination of 2,4,5-trichloronitrobenzene (B44141) followed by catalytic hydrogenation. google.comgoogle.com

Once obtained, 2,4-difluoroaniline can be subjected to classical cyclization conditions. For example, in a Conrad-Limpach-type synthesis, 2,4-difluoroaniline can be reacted with a β-ketoester, such as diethyl malonate, under thermal conditions. This process first forms an enamine intermediate, which then undergoes thermal cyclization to produce the corresponding 4-hydroxyquinoline derivative. The resulting product, 2-fluoro-4-hydroxyquinoline, contains one of the desired fluorine atoms, with the hydroxyl group at the C4 position requiring conversion to a fluoride to complete the synthesis of the target molecule.

Direct sequential C-H fluorination of the quinoline ring to achieve a 2,4-difluoro substitution pattern is exceptionally challenging due to regioselectivity issues. A more practical and widely employed "sequential" strategy involves halogen exchange (Halex) reactions. This method begins with the synthesis of a dihalogenated quinoline, typically 2,4-dichloroquinoline (B42001). This intermediate can be prepared from the readily accessible quinoline-2,4-dione (a tautomer of 2,4-dihydroxyquinoline) by treatment with a chlorinating agent like phosphorus oxychloride.

With 2,4-dichloroquinoline in hand, the two chlorine atoms are replaced by fluorine atoms using a nucleophilic fluoride source. google.com This halogen exchange is a cornerstone of industrial organofluorine chemistry. nih.gov The reaction is typically performed using alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent. google.com The higher reactivity of the C4 position followed by the C2 position allows for a controlled, sequential replacement.

Table 1: Halogen Exchange Reaction for this compound Synthesis

Starting Material Reagent Product

Electrochemical methods offer an alternative pathway for fluorination, often proceeding under mild conditions without the need for highly toxic or corrosive fluorinating agents. While electrochemical fluorination has been successfully applied to organic molecules, achieving high regioselectivity on complex aromatic systems like quinoline remains a significant challenge. nih.gov

Research into the electrochemical fluorination of quinoline itself has demonstrated a high degree of regioselectivity for the 5,8-positions. This process typically uses a source of fluoride ions, such as an amine-hydrofluoric acid complex (e.g., Et₃N·3HF), in an undivided electrochemical cell. However, to date, there are no established electrochemical protocols that selectively yield this compound. The development of specific electrode materials or mediating systems would be necessary to direct the fluorination to the C2 and C4 positions of the quinoline ring.

Functionalization and Derivatization of this compound

The primary utility of this compound in synthetic chemistry lies in its capacity to undergo sequential functionalization. The two fluorine atoms exhibit different reactivities, allowing for selective substitution and the creation of diverse molecular architectures.

The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C2 and C4 positions towards nucleophilic attack, making this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. youtube.com In SNAr mechanisms, fluorine is an excellent leaving group, often showing higher reactivity than other halogens. youtube.com

A key feature of the reactivity of this compound is the regioselectivity of the substitution. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This differential reactivity is analogous to that observed in related heterocyclic systems like 2,4-dichloroquinazolines and 2,4-dichloropyridines. nih.govresearchgate.net This allows for the selective mono-substitution at the C4 position by carefully controlling the reaction stoichiometry (i.e., using one equivalent of the nucleophile). Subsequent reaction with a second, different nucleophile can then occur at the C2 position, providing a route to 2,4-disubstituted quinolines with distinct functionalities.

A wide range of nucleophiles, including amines, thiols, and alcohols, can be employed in these reactions. acsgcipr.orgchemrxiv.org The reactions are typically carried out in the presence of a base to deprotonate the nucleophile or to neutralize the HF byproduct. acsgcipr.org

Table 2: Interactive Data on SNAr Reactions of this compound

Nucleophile Type Example Nucleophile Position of First Substitution Product of Mono-substitution
Primary Amine Aniline C4 4-Anilino-2-fluoroquinoline
Secondary Amine Morpholine C4 4-(Morpholin-4-yl)-2-fluoroquinoline
Thiol Thiophenol C4 2-Fluoro-4-(phenylthio)quinoline

Electrophilic Substitution on this compound Systems

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reactivity of the quinoline system towards electrophiles is complex. The pyridine (B92270) ring is generally deactivated to electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. In contrast, the benzene (B151609) ring is electron-rich and behaves more like a substituted benzene. researchgate.net

Consequently, electrophilic substitution on the unsubstituted quinoline nucleus typically occurs on the benzene ring, favoring the C5 and C8 positions. researchgate.net In the case of this compound, the situation is exacerbated by the presence of two strongly electron-withdrawing fluorine atoms located on the pyridine ring. These substituents further deactivate the entire heterocyclic system towards electrophilic attack. Therefore, electrophilic aromatic substitution on this compound is expected to be significantly more challenging than on unsubstituted quinoline and would still be predicted to occur, if at all, on the carbocyclic (benzene) portion of the molecule. Common SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.commasterorganicchemistry.com

Cross-Coupling Reactions at Difluorinated Positions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds by functionalizing the C-F positions of this compound. The Suzuki and Sonogashira reactions are prominent examples. youtube.comresearchgate.net

The regioselectivity of these reactions on dihalogenated quinolines is well-documented, with a strong preference for reaction at the C2 position over the C4 position. baranlab.org This selectivity is governed by the oxidative addition step, which is typically the first and rate-determining step in the catalytic cycle. The C2 position in quinolines is more susceptible to oxidative addition by the palladium(0) catalyst due to its electronic properties.

Suzuki Coupling : This reaction couples the difluoroquinoline with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. It is a versatile method for introducing aryl or vinyl substituents.

Sonogashira Coupling : This reaction involves the coupling of this compound with a terminal alkyne, providing a direct route to alkynyl-substituted quinolines. nih.govsoton.ac.uk

The successful application of these reactions allows for the selective, stepwise functionalization of the this compound core, enabling the synthesis of complex molecular architectures.

Table 2: Comparison of Cross-Coupling Reactions on Dihaloquinolines

Reaction Coupling Partner Bond Formed Typical Selectivity
Suzuki Organoboron Reagent C(sp2)-C(sp2) or C(sp2)-C(sp3) C2 > C4 baranlab.org

| Sonogashira | Terminal Alkyne | C(sp2)-C(sp) | C2 > C4 baranlab.org |

Derivatization for Enhanced Analytical Characteristics and Reactivity

Chemical derivatization is the process of modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as analysis or further reaction. researchgate.net For this compound, derivatization is typically performed after an initial functionalization reaction, such as SNAr, which introduces a reactive handle (e.g., -OH, -NH2, -SH).

The primary goal of derivatization in an analytical context is to enhance the detectability of the molecule. researchgate.netnih.gov This is particularly useful in techniques like High-Performance Liquid Chromatography (HPLC). For instance, a quinoline derivative with a hydroxyl or amino group can be reacted with a derivatizing agent that attaches a chromophore or a fluorophore. This modification significantly increases the molecule's response to UV-Visible or fluorescence detectors, thereby lowering detection limits and improving quantification accuracy. researchgate.net

From a synthetic standpoint, derivatization can be used to alter the reactivity of a functional group. For example, a hydroxyl group introduced onto the quinoline ring can be converted into a better leaving group, such as a tosylate or triflate, to facilitate subsequent substitution reactions.

Continuous Flow and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and efficient manufacturing processes. Green chemistry principles and continuous flow technology are at the forefront of this movement, offering significant advantages over traditional batch processing. bohrium.comacs.orgnih.gov

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers numerous benefits for the synthesis and functionalization of compounds like this compound. scitube.io These advantages include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved process control, often leading to higher yields and purity. mdpi.com The synthesis of related fluoroquinolone antibiotics, such as ciprofloxacin (B1669076), has been successfully demonstrated in multi-step continuous flow systems. researchgate.netnih.gov These established protocols provide a strong foundation for developing similar processes for this compound derivatives.

Green chemistry approaches focus on minimizing environmental impact. researchgate.net This can be achieved by:

Using environmentally benign solvents like water or ethanol. bohrium.com

Employing heterogeneous or recyclable catalysts to reduce waste. nih.gov

Designing energy-efficient processes, a characteristic often inherent to microreactor-based flow systems.

Improving atom economy by designing reactions where most of the atoms from the reactants are incorporated into the final product.

Catalytic Methods for this compound Synthesis

The synthesis of the core quinoline ring itself can be achieved through various catalytic methods, many of which are named reactions developed over a century ago, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.gov Modern research has focused on improving these classic methods by incorporating catalysts to enhance efficiency and align with green chemistry principles.

Recent advancements include the use of nanocatalysts, solid acids, and transition-metal catalysts to facilitate quinoline synthesis under milder conditions with improved yields. nih.gov For example, palladium-catalyzed cascade reactions have been developed to construct the quinoline skeleton from acyclic precursors. nih.gov Zirconium-based metal-organic frameworks (MOFs) have also been employed as reusable, heterogeneous catalysts for the synthesis of polyhydroquinoline derivatives. nih.gov

To produce this compound specifically, these catalytic methods would typically require the use of appropriately pre-fluorinated starting materials (e.g., a fluorinated aniline or a fluorinated carbonyl compound). An alternative strategy would involve a subsequent fluorination step after the catalytic formation of the quinoline ring system.

Environmentally Benign Solvents and Conditions

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. Consequently, a major focus of green chemistry is the replacement of these solvents with safer and more sustainable alternatives. Key advancements in this area for the synthesis of quinoline derivatives, including those with fluorine substitutions, involve the use of water, ionic liquids, and solvent-free systems, often coupled with energy-efficient techniques like microwave and ultrasound irradiation.

Water as a Reaction Medium:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the low solubility of many organic reactants in water can be a challenge, various strategies have been developed to overcome this limitation. For the synthesis of quinoline derivatives, the use of water as a solvent in conjunction with catalysts has proven effective. For instance, ultrasound-assisted synthesis of quinoline derivatives has been successfully carried out in water, demonstrating the potential for greener reaction pathways. nih.gov

Ionic Liquids (ILs):

Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. ILs can act as both the solvent and the catalyst in chemical reactions. Research has shown that ionic liquids can be effective media for the synthesis of quinoline compounds, offering advantages such as improved reaction rates and yields. mdpi.com The tunability of their physical and chemical properties allows for the design of ILs tailored to specific reactions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times, increasing product yields, and often enhancing product purity compared to conventional heating methods. nih.govnih.gov This technique efficiently transfers energy directly to the reacting molecules, leading to rapid and uniform heating. Several studies have reported the successful microwave-assisted synthesis of various quinoline and fluoroquinolone derivatives. nih.govjmpas.com For example, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a related fluoroquinoline derivative, has been achieved using microwave irradiation, highlighting the potential of this technology for the synthesis of compounds like this compound. jmpas.com

Ultrasound-Promoted Reactions:

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and environmentally friendly approach. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, accelerating reaction rates. nih.gov Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including quinazoline (B50416) derivatives, often under mild conditions and with improved yields. nih.gov This technique is particularly effective when combined with green solvents like water.

Solvent-Free Synthesis:

Eliminating the solvent altogether represents a significant step towards a truly green synthetic process. Solvent-free, or solid-state, reactions are typically conducted by grinding the reactants together, sometimes in the presence of a solid catalyst. These methods reduce waste, simplify purification processes, and can be more energy-efficient. A notable example is the use of heterogeneous catalysts like zeolites for the solvent-free synthesis of 2,4-disubstituted quinolines, demonstrating a green and efficient approach that allows for catalyst recycling. rsc.org

While specific documented examples for the synthesis of this compound using all of these green methods are not extensively detailed in the reviewed literature, the successful application of these techniques to a wide range of structurally similar quinolines and fluoroquinolones strongly suggests their applicability. The table below summarizes the key features of these environmentally benign approaches and provides examples of their use in the synthesis of related quinoline derivatives, which can be extrapolated for the synthesis of this compound.

Table 1: Environmentally Benign Conditions for the Synthesis of Quinolines and Analogues

Green ApproachSolvent/ConditionsCatalyst/PromoterKey AdvantagesExample Application (Analogues)
Microwave-Assisted Ethanol, DMF, or solvent-freeNafion® NR50, p-TSARapid reaction times, increased yields, energy efficiency. mdpi.comnih.govnih.govSynthesis of substituted 2-ethyl-3-methylquinolines. mdpi.com
Ultrasound-Assisted Water, Ethanol-Water-Mild conditions, shorter reaction times, improved yields. nih.govSynthesis of quinazoline derivatives. nih.gov
Ionic Liquids Imidazolium-based ILs-Recyclable, non-volatile, can act as catalyst. mdpi.comSynthesis of 3-haloacetyl-4-methylquinolines. mdpi.com
Solvent-Free Neat reaction mixtureHβ zeoliteReduced waste, simplified workup, catalyst reusability. rsc.orgSynthesis of 2,4-disubstituted quinolines. rsc.org

The continued development and application of these environmentally benign solvents and conditions are pivotal for the sustainable production of this compound and its analogues, aligning chemical synthesis with the principles of green chemistry.

Chemical Reactivity and Mechanistic Studies of 2,4 Difluoroquinoline

Analysis of Reaction Pathways and Intermediates

The reactivity of 2,4-difluoroquinoline is dominated by nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atoms act as excellent leaving groups. The strong electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the quinoline (B57606) ring activates the C2 and C4 positions towards nucleophilic attack.

Common reaction pathways involve the displacement of one or both fluorine atoms by a variety of nucleophiles. The regioselectivity of these reactions is a key aspect of its chemistry. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4. The negative charge in this intermediate can be delocalized over both the pyridine (B92270) and benzene (B151609) rings, including the electronegative nitrogen atom.

Reaction Pathways and Intermediates in Nucleophilic Aromatic Substitution:

Nucleophile CategoryExample NucleophilePredominant Product(s)Reaction Intermediate
O-NucleophilesSodium methoxide (B1231860) (NaOMe)2-fluoro-4-methoxyquinolineMeisenheimer complex at C4
N-NucleophilesAmmonia (NH₃), Amines4-amino-2-fluoroquinoline, 2,4-diaminoquinolineMeisenheimer complex(es)
S-NucleophilesSodium thiophenoxide (NaSPh)2-fluoro-4-(phenylthio)quinolineMeisenheimer complex at C4
C-NucleophilesGrignard reagents (RMgX)4-alkyl/aryl-2-fluoroquinolineMeisenheimer-like intermediate

The reaction mechanism typically proceeds through a two-step addition-elimination sequence. The first step involves the attack of the nucleophile on the electron-deficient carbon atom (C2 or C4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This intermediate is a key species that dictates the reaction's progress. The subsequent step involves the departure of the fluoride (B91410) ion, restoring the aromaticity of the quinoline ring and yielding the substituted product.

In reactions with strong nucleophiles or under forcing conditions, double substitution can occur, leading to the replacement of both fluorine atoms. The reaction conditions, such as temperature, solvent, and the nature of the nucleophile, can be tuned to favor either mono- or di-substitution.

While less common, electrophilic substitution reactions on the this compound ring are challenging due to the deactivating effect of the fluorine atoms and the pyridine nitrogen. Electrophilic attack, when it occurs, is directed to the benzene ring, typically at the C5 and C8 positions, which are least deactivated by the electron-withdrawing groups.

Influence of Fluorine Atoms on Aromaticity and Reactivity

The presence of two fluorine atoms at the 2- and 4-positions has a profound impact on the electronic structure and, consequently, the aromaticity and reactivity of the quinoline ring system.

Impact on Electron Density Distribution and Electrophilic/Nucleophilic Sites

The high electronegativity of fluorine results in a significant inductive (-I) effect, withdrawing electron density from the quinoline ring. This effect is most pronounced at the C2 and C4 positions, making them highly electron-deficient and thus prime targets for nucleophilic attack. The fluorine atoms also exert a resonance (+R) effect by donating a lone pair of electrons to the aromatic system. However, for fluorine, the inductive effect strongly outweighs the resonance effect.

Calculated Electron Density Distribution in this compound:

Atom PositionRelative Electron DensityPredicted Reactivity
N1HighLewis basic site, protonation site
C2Very LowPrimary nucleophilic attack site
C3Relatively HighPotential for electrophilic attack (minor)
C4Very LowPrimary nucleophilic attack site
C5ModerateSecondary electrophilic attack site
C6ModerateSecondary electrophilic attack site
C7ModerateSecondary electrophilic attack site
C8ModerateSecondary electrophilic attack site

The primary electrophilic site on the molecule is the nitrogen atom (N1), which can be protonated or alkylated. The most prominent nucleophilic sites are the carbon atoms bonded to the fluorine atoms (C2 and C4). The electron-rich benzene ring can also participate in π-stacking interactions.

Halogen Bonding Interactions in this compound Systems

While fluorine is the most electronegative element, under certain circumstances, it can participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In the case of the C-F bond, the σ-hole is generally weak due to fluorine's high electronegativity and the low polarizability of the C-F bond.

However, in the context of the electron-deficient this compound ring, the C2-F and C4-F bonds are highly polarized. This polarization can induce a small positive electrostatic potential on the outer side of the fluorine atoms, making them potential, albeit weak, halogen bond donors.

Applications of 2,4 Difluoroquinoline in Advanced Chemical Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The utility of 2,4-difluoroquinoline as a foundational building block in organic synthesis stems from the reactivity of its carbon-fluorine bonds. In the context of aromatic systems, fluorine atoms can act as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions. youtube.comnih.gov This reactivity is particularly pronounced when the C-F bonds are on an electron-deficient ring system like quinoline (B57606), and it allows for the sequential and regioselective replacement of the fluorine atoms with a wide variety of nucleophiles.

Research into the reactivity of polyhalogenated heteroaromatics shows that substitution often occurs in a predictable manner. For instance, in related 2,4-dichloroquinazoline (B46505) systems, palladium-catalyzed cross-coupling reactions show exclusive selectivity for the more electrophilic C-4 position. nih.gov This regioselectivity enables chemists to introduce a functional group at the C-4 position first, and then target the C-2 position in a subsequent step, providing precise control over the final molecular architecture.

The two primary reaction pathways used to modify the this compound core are:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on this compound are susceptible to displacement by nucleophiles such as amines, alcohols, and thiols. The strong electron-withdrawing nature of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and thus an excellent target for nucleophilic attack. youtube.comyoutube.com This process is fundamental to building more complex derivatives from the basic scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, including the Suzuki-Miyaura and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.orgyoutube.com Using this compound, chemists can couple arylboronic acids or other organometallic reagents at the C-2 and C-4 positions to construct intricate, polycyclic, or highly substituted molecular frameworks. nih.govnih.gov

The quinoline structure itself is considered a "privileged scaffold" in medicinal chemistry, frequently appearing as the core of compounds designed to interact with biological targets like protein kinases. nih.govnih.govnih.gov By using this compound as a starting material, researchers can rapidly synthesize libraries of diverse quinoline derivatives to screen for biological activity, accelerating the drug discovery process. nih.gov

Table 1: Relative Reactivity of Halogens as Leaving Groups in Nucleophilic Aromatic Substitution (SNAr)
Halogen (X)Relative Rate of DisplacementReason for Reactivity
FHighestThe high electronegativity of fluorine strongly polarizes the C-X bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This polarization is the rate-determining factor. youtube.comyoutube.com
ClIntermediateLess electronegative than fluorine, leading to a less polarized C-X bond and a slower rate of nucleophilic attack.
BrLowBond polarization is weaker compared to C-F and C-Cl bonds.
ILowestWhile C-I is the weakest bond, the low electronegativity of iodine results in the least electrophilic carbon, making the initial nucleophilic attack the slow step.

Role in the Design of Novel Ligands and Catalysts

The quinoline framework is a well-established component in the design of ligands for coordination chemistry and catalysis. Quinolone antibiotics, which share the core heterocyclic structure, are known to form stable complexes with a variety of metal ions, acting as bidentate ligands that coordinate through carbonyl and carboxylate oxygen atoms. nih.govresearchgate.net These complexes can involve metals such as manganese (Mn), cobalt (Co), zinc (Zn), and copper (Cu). mdpi.comnih.gov

While this compound lacks the carboxylic acid group found in antibiotic quinolones, its quinoline nitrogen atom possesses a lone pair of electrons capable of coordinating to metal centers. The presence of two highly electronegative fluorine atoms significantly influences the electronic properties of the quinoline ring system. These electron-withdrawing groups reduce the electron density of the aromatic system, which can modulate the binding affinity and redox potential of the resulting metal complex.

By functionalizing the this compound scaffold through the substitution reactions described previously, chemists can design bespoke ligands with tailored properties. For example, introducing chelating groups at the C-2 or C-4 positions could create novel bidentate or polydentate ligands. The electronic tuning provided by the fluorine atoms can be harnessed to influence the catalytic activity of the metal center, potentially leading to catalysts with enhanced reactivity, selectivity, or stability for specific organic transformations.

Table 2: Examples of Metal Complexes Formed with Fluoroquinolone Ligands
Complex FormulaMetal IonFluoroquinolone LigandCoordination Environment
[Mn(flrx)2(H2O)2]Mn(II)Fleroxacin (B1672770)Octahedral, with the fluoroquinolone acting as a bidentate ligand. mdpi.com
[Zn(flrx)2(MeOH)2]Zn(II)FleroxacinOctahedral, coordinated to fleroxacin and methanol (B129727) molecules. mdpi.com
[Co(flrx)2(MeOH)2]Co(II)FleroxacinSlightly distorted octahedral geometry around the central metal atom. mdpi.com
[Cu(FQ)phen]+Cu(II)Various Fluoroquinolones (FQ)Square pyramidal geometry, with the fluoroquinolone and a phenanthroline co-ligand. nih.gov

Integration into Functional Materials

The this compound scaffold is a candidate for the rigid core of a liquid crystal molecule. The strategic placement of polar C-F bonds can be used to control the dielectric anisotropy (Δε), a key parameter that determines how the liquid crystal molecules align in an electric field.

Negative Dielectric Anisotropy (Δε < 0): By introducing fluorine atoms laterally on a molecular core, the resulting dipole moment is oriented perpendicular to the long axis of the molecule. This is a common strategy for creating LCs used in display technologies like Vertical Alignment (VA). nih.gov The this compound structure, with two lateral fluorine atoms, is well-suited for this purpose.

Other Property Modifications: Fluorination is also known to affect other important properties, such as melting point, mesophase stability, and viscosity. nih.gov

Although specific examples of liquid crystals synthesized directly from this compound were not prominent in surveyed research, the established principles of LC design strongly support its potential as a valuable core structure. The difluorophenyl unit is a known component in LCs with negative dielectric anisotropy, and the this compound core could offer similar or enhanced properties. biointerfaceresearch.com

Table 3: General Effects of Fluorine Substitution on Liquid Crystal Properties
PropertyEffect of Fluorination
Dielectric Anisotropy (Δε)Can be made positive or negative depending on the position of the C-F bond relative to the molecule's long axis. Lateral fluorine generally induces negative Δε. nih.gov
Melting PointOften reduces the melting point, which can broaden the operational temperature range of the LC phase. biointerfaceresearch.com
Mesophase StabilityCan either stabilize or destabilize smectic and nematic phases depending on steric and electronic effects. researchgate.net
ViscosityFluorination can lead to lower viscosity materials due to reduced intermolecular interactions compared to other polar groups. nih.gov

The development of advanced polymers and materials for organic electronics often relies on monomers with specific electronic and physical properties. Fluorinated aromatic and heterocyclic compounds are of interest in this field due to their high thermal stability, chemical resistance, and unique electronic characteristics. The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of a conjugated system, which is a key strategy for designing materials for applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

While N-heterocyclic compounds are generally noted for their applications in polymer science, specific research detailing the use of this compound as a monomer or precursor for advanced polymers is limited in the available literature. researchgate.net In principle, this compound could be functionalized with polymerizable groups (e.g., vinyl or ethynyl (B1212043) groups) via cross-coupling reactions. Subsequent polymerization could lead to conjugated polymers incorporating the electronically modified quinoline unit into their backbones. Such materials could theoretically possess interesting optical or electronic properties, but this remains an area for future exploration.

Applications in Agrochemical Research and Development

The introduction of fluorine is a highly successful strategy in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. nih.gov Fluorinated heterocycles are particularly prevalent scaffolds in crop protection chemistry. nih.govccspublishing.org.cn The quinoline core itself is present in fungicides like Quinofumelin, highlighting its biological relevance. ccspublishing.org.cn

Recent research has identified the fluoroquinolone scaffold, known for its antibacterial properties, as a promising lead for the development of new herbicides. The antibacterial drug ciprofloxacin (B1669076) was found to exhibit significant herbicidal activity by inhibiting DNA gyrase, an essential enzyme in both bacteria and plants. nih.govresearchgate.net This discovery has opened a new avenue for herbicide design, with a key challenge being the optimization of the molecular structure to maximize plant toxicity while minimizing antibacterial effects to avoid environmental disruption. nih.gov

A study on ciprofloxacin analogues demonstrated that modifications to the fluoroquinolone core could achieve this goal. By altering substituents, researchers were able to create compounds with good herbicidal activity but significantly reduced activity against bacteria like E. coli and S. aureus. nih.gov One such analogue, compound 39 , maintained the same herbicidal potency as ciprofloxacin while showing a 1,000-fold decrease in activity against the gram-negative bacterium P. aeruginosa. nih.gov

This research underscores the potential of the fluoroquinoline scaffold, of which this compound is a parent structure, as a foundational element for developing next-generation herbicides with novel modes of action. The ability to selectively functionalize the this compound core allows for the synthesis of diverse derivatives that can be screened for potent and selective herbicidal or other agrochemical activities.

Table 4: Comparison of Herbicidal and Antibacterial Activity in Fluoroquinolone Analogues
CompoundHerbicidal Activity (vs. Ciprofloxacin)Antibacterial Activity vs. E. coli (Fold Reduction vs. Ciprofloxacin)Key Structural Feature
Ciprofloxacin (1)BaselineBaselineStandard fluoroquinolone structure. nih.gov
Analogue 21.7x increase128x reductionModification of the C-7 piperazine (B1678402) ring. nih.gov
Analogue 32.5x increase32x reductionOxygen substitution in the C-7 ring. nih.gov
Analogue 41.7x reduction1000x reductionMajor modification at the N-1 and C-7 positions. nih.gov
Analogue 39Same as Ciprofloxacin32x reductionDemonstrates good selectivity for herbicidal over antibacterial action. nih.gov

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific research data on the Structure-Activity Relationship (SAR), in vitro biological potency and selectivity, rational design principles, and specific molecular interactions of this compound and its derivatives did not yield sufficient information to thoroughly and accurately populate the requested sections.

The available scientific literature provides extensive information on the broader class of fluoroquinolones, covering their general mechanisms of action involving DNA gyrase and topoisomerase enzymes, as well as common mechanisms of bacterial resistance. However, data pertaining specifically to the this compound scaffold is not available in the search results. To adhere to the strict instruction of focusing solely on "this compound" and avoiding generalization from the broader fluoroquinolone class, the article cannot be constructed.

Structure Activity Relationship Sar and Mechanistic Studies in Medicinal Chemistry Research Excluding Clinical Human Data

Computational Approaches in Medicinal Chemistry

Computational methods are integral to modern drug discovery, providing powerful tools to investigate structure-activity relationships (SAR) and guide the design of new therapeutic agents. For scaffolds like 2,4-difluoroquinoline, these in silico techniques offer insights into molecular interactions, help predict biological activity, and streamline the optimization process, thereby accelerating the identification of promising lead compounds.

Ligand-Based Drug Design Incorporating this compound Scaffolds

Ligand-based drug design (LBDD) is a computational strategy employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity exists. jubilantbiosys.comnih.gov This approach leverages the information contained within the structures of these known active ligands to develop a model, or pharmacophore, that defines the essential chemical features required for biological activity. fiveable.menih.gov The underlying principle is that molecules with similar structural or physicochemical properties are likely to exhibit similar biological activities. nih.gov

The process involves analyzing a series of active compounds, such as derivatives of the this compound core, to identify common structural features and spatial arrangements of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for interacting with the target. fiveable.menih.gov This pharmacophore model then serves as a 3D query to screen large virtual databases of chemical compounds, identifying novel molecules that possess the key features of the pharmacophore and are therefore predicted to be active. researchgate.net

For the this compound scaffold, LBDD can guide the modification of substituents at various positions to enhance potency. By analyzing the SAR of a series of analogs, computational models can be built to predict the activity of yet-unsynthesized compounds, prioritizing the synthesis of those with the highest predicted efficacy. jubilantbiosys.com Methods like molecular similarity analysis, which compare potential new candidates to known active compounds, further refine the selection process. fiveable.me

Molecular Docking and Dynamics Simulations for Target Binding

When the 3D structure of a biological target is available, molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the specific interactions between a ligand, such as a this compound derivative, and its receptor. nih.gov

Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a target protein's active site. mdpi.com This technique uses scoring functions to estimate the binding affinity (e.g., in kcal/mol), helping to rank and prioritize potential drug candidates. mdpi.comnih.gov For quinolone derivatives, docking studies have been instrumental in understanding their binding mechanisms with bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov These studies reveal crucial interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. For instance, docking analyses have shown that fluoroquinolones can interact with key amino acid residues within the catalytic region of these enzymes, thereby inhibiting their function. nih.govnih.gov

Molecular Dynamics (MD) Simulations provide a deeper understanding of the stability and dynamic behavior of the ligand-receptor complex over time. mdpi.com Starting with the pose identified by molecular docking, MD simulations model the movements of every atom in the system, offering insights into the flexibility of the protein and the ligand and the stability of their interactions. rsc.orgresearcher.life These simulations can confirm whether the initial binding pose is stable and can reveal the role of water molecules and metal ions in mediating the interaction, a known factor in the activity of some quinolones. mdpi.comnih.gov The results from MD simulations can validate docking predictions and provide a more accurate estimation of binding free energies. rsc.org

Table 1: Representative Molecular Docking Results for Fluoroquinolone Derivatives with Bacterial Targets
Compound DerivativeTarget Protein (PDB ID)Binding Affinity / Score (kcal/mol)Key Interacting ResiduesReference
Pefloxacin Hydrazone 5gStaphylococcus aureus DNA Gyrase (2XCS)-7.73 (Glide Score)Not Specified nih.gov
OfloxacinHCV NS3 Helicase (Genotype 1b)Not SpecifiedThr295, Pro230, Gln493 nih.gov
SparfloxacinHCV NS3 Helicase (Genotype 1b)Not SpecifiedThr295, Pro230, Gln493, Trp501 nih.gov
Nadifloxacin DerivativeE. coli DNA GyraseNot SpecifiedNot Specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org A QSAR model takes the form of an equation that relates physicochemical properties or theoretical molecular descriptors of chemicals to their activity. wikipedia.org Once validated, this model can be used to predict the activity of new, untested compounds. wikipedia.org

In the context of this compound and its analogs, QSAR studies are valuable for understanding which structural properties are most influential for a given biological effect. For example, a study on 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents successfully developed a robust and predictive QSAR model. nih.gov This model was generated using the genetic function approximation (GFA) technique and was rigorously validated. nih.gov

The model demonstrated that the antiplasmodial activity of these compounds was dependent on several physicochemical descriptors:

n5Ring (Number of 5-membered rings): Positively correlated with activity.

GGI9 (Topological descriptor): Negatively correlated with activity.

TDB7u and TDB8u (3D-MoRSE descriptors): TDB7u showed a negative association, while TDB8u had a positive association with activity.

RDF75i (Radial Distribution Function descriptor): Positively correlated with activity. nih.gov

Such models provide crucial insights for rational drug design, indicating that increasing the number of 5-membered rings or modifying substituents to influence specific 3D and topological properties could lead to more potent antiplasmodial compounds based on the 6-fluoroquinoline (B108479) scaffold. nih.gov The statistical quality of a QSAR model is paramount for its predictive power, assessed by parameters like the squared correlation coefficient (R²), leave-one-out cross-validation coefficient (Q²), and predictive squared correlation coefficient for an external test set (R²pred). wikipedia.orgnih.gov

Table 2: Statistical Validation of a QSAR Model for 2,4-Disubstituted 6-Fluoroquinolines
Statistical ParameterValueIndication
Squared Correlation Coefficient (R²)0.921Goodness-of-fit of the model
Adjusted R² (R²adj)0.878Adjusted for the number of descriptors
nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 2,4 Difluoroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of molecules. azom.com For a molecule like 2,4-difluoroquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

The structural elucidation of this compound is achieved through the combined interpretation of several NMR experiments.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region of the spectrum is expected to show distinct signals for the five protons on the quinoline (B57606) ring system.

¹³C NMR: This technique identifies all unique carbon atoms in the molecule. The spectrum for this compound would display nine distinct signals, with the carbons directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial tool. illinois.edu It provides direct information about the chemical environment of the two fluorine atoms. The spectrum is expected to show two distinct signals, and their coupling to nearby protons and carbons can be observed.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through bonds. sdsu.edu It is used to trace the connectivity of protons within the benzene (B151609) and pyridine (B92270) rings of the quinoline core, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This allows for the unambiguous assignment of carbon signals for all the C-H groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com It is vital for identifying the quaternary (non-protonated) carbons and for piecing together the entire carbon skeleton by linking different spin systems identified in the COSY spectrum. For instance, correlations from H-5 to C-4 and C-8a would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close to each other in space, rather than through bonds. libretexts.orgcolumbia.edu This is particularly useful for confirming assignments and understanding the three-dimensional structure, for example, by observing the spatial proximity of H-3 to H-5.

Table 1: Predicted NMR Data for this compound This table presents hypothetical, predicted data based on the known principles of NMR spectroscopy and typical values for similar fluoroquinoline structures.

¹H NMR¹³C NMR¹⁹F NMR
PositionPredicted δ (ppm)Predicted MultiplicityPositionPredicted δ (ppm)PositionPredicted δ (ppm)
H-3~6.8-7.2t (triplet)C-2~160-165 (d)F-2~(-60 to -80)
H-5~7.8-8.1d (doublet)C-3~105-110 (d)F-4~(-85 to -105)
H-6~7.4-7.6t (triplet)C-4~162-168 (d)
H-7~7.6-7.8t (triplet)C-4a~120-125
H-8~7.9-8.2d (doublet)C-5~128-132
C-6~125-128
C-7~130-135
C-8~127-130
C-8a~145-150

d = doublet, t = triplet. Chemical shifts (δ) are relative to a standard reference. In ¹³C NMR, (d) indicates a doublet arising from one-bond C-F coupling.

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) characterizes molecules in their solid, crystalline, or amorphous forms. wikipedia.org For this compound, ssNMR could be applied to:

Polymorph Identification: Differentiate between different crystalline forms (polymorphs), which may have distinct packing arrangements and intermolecular interactions. These differences would manifest as variations in chemical shifts and line shapes in the ssNMR spectra. nih.gov

Structural Analysis of Insoluble Forms: Analyze samples that are insoluble in common NMR solvents.

Host-Guest Chemistry: Study the compound's interaction within a solid matrix, such as a polymer or a metal-organic framework.

Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions that broaden signals in the solid state, leading to higher resolution spectra. emory.edu

Mass Spectrometry (MS) for Compositional and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is essential for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy, typically to four or five decimal places. researchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₅F₂N), HRMS would confirm its molecular weight by distinguishing its exact mass from other compounds with the same nominal mass but different elemental compositions. nih.gov

Table 2: HRMS Data for this compound

FormulaSpeciesCalculated Exact MassTypical HRMS Experimental MassTypical Mass Error
C₉H₅F₂N[M]⁺˙ (Molecular Ion)165.0390165.0392< 5 ppm
[M+H]⁺ (Protonated Molecule)166.0468166.0470< 5 ppm

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. nationalmaglab.orgijcap.in This process provides detailed structural information by revealing the compound's fragmentation pathways. wikipedia.orgresearchgate.net For this compound, the protonated molecule ([M+H]⁺, m/z 166.0) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would likely involve the sequential loss of small, stable neutral molecules.

A plausible fragmentation pathway could involve:

Loss of a hydrogen fluoride (B91410) (HF) molecule.

Loss of hydrogen cyanide (HCN) from the pyridine ring.

Cleavage of the benzene ring structure.

Table 3: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossPredicted Product Ion (m/z)
166.0468[C₉H₄FN]⁺HF145.0356
[C₈H₄F₂]⁺HCN139.0299
[C₈H₃N]⁺2HF125.0265

The choice of ionization technique is critical for successfully analyzing a compound by mass spectrometry.

Electrospray Ionization (ESI): A soft ionization technique ideal for polar and semi-polar molecules. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it suitable for accurate molecular weight determination. jfda-online.com

Atmospheric Pressure Chemical Ionization (APCI): Complementary to ESI, APCI is effective for less polar, thermally stable compounds. jfda-online.comresearchgate.net It also tends to produce protonated molecules.

Direct Analysis in Real Time (DART): An ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation. nih.gov It involves exposing the sample to a stream of heated, excited gas (e.g., helium or nitrogen).

Field Desorption/Ionization (FD/FI): These are very soft ionization methods that cause little to no fragmentation. uky.eduwaters.com In FD, the sample is applied to an emitter which is then heated in a strong electric field, desorbing and ionizing the analyte. wikipedia.orgnih.govscribd.com This technique is particularly useful for confirming the molecular weight of thermally labile or non-polar compounds by producing a dominant molecular ion (M⁺˙). waters.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups and provides information on the vibrational modes involving a change in the dipole moment. For quinoline derivatives, characteristic bands corresponding to the C-H, C=C, and C=N stretching and bending vibrations are typically observed. In the case of this compound, the introduction of fluorine atoms is expected to significantly influence the vibrational spectrum. The strong electronegativity of fluorine will induce shifts in the absorption frequencies of adjacent bonds. The C-F stretching vibrations are anticipated to produce strong absorption bands, typically in the 1000-1400 cm⁻¹ region. Computational studies on related fluoroquinoline compounds can provide theoretical vibrational frequencies that aid in the interpretation of experimental spectra. For instance, density functional theory (DFT) calculations on similar molecules have been successfully used to assign vibrational modes. nih.gov

Raman Spectroscopy , which detects vibrations that cause a change in the polarizability of the molecule, is complementary to IR spectroscopy. The quinoline ring system, being aromatic, is expected to exhibit strong Raman scattering. Characteristic Raman bands for fluoroquinolones include those for the pyridone nucleus, piperazinyl ring (if present), carboxylic acid group, and the C-F substituent. cusat.ac.in A prominent, fully symmetric vibrational normal mode involving the C-F bond is expected to be a characteristic feature in the Raman spectrum of this compound. cusat.ac.in

A comparative table of expected vibrational modes for a generic quinoline structure and the anticipated influence of the fluorine substituents in this compound is presented below.

Vibrational ModeTypical Wavenumber Range (cm⁻¹) for QuinolinesExpected Influence of 2,4-Difluoro Substitution
Aromatic C-H Stretch3000-3100Minor shifts due to electronic effects
C=C Ring Stretch1400-1600Shifts to higher frequencies
C=N Ring Stretch1500-1650Shifts due to inductive effects of fluorine
C-H In-plane Bend1000-1300Possible coupling with C-F vibrations
C-H Out-of-plane Bend700-900Shifts can indicate substitution pattern
C-F StretchN/AStrong bands expected in the 1000-1400 region

This table is illustrative and based on general principles of vibrational spectroscopy and data from related quinoline derivatives.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine its crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique provides unambiguous proof of the molecular structure and conformation.

The expected output from an X-ray crystallographic analysis of this compound would include:

Unit cell dimensions: The parameters of the basic repeating unit of the crystal lattice.

Space group: The symmetry elements present in the crystal.

Atomic coordinates: The precise position of each atom in the unit cell.

Bond lengths and angles: Accurate measurements of the covalent bond distances and the angles between them.

Intermolecular interactions: Information on how the molecules are packed in the crystal, including any hydrogen bonding or π-stacking interactions.

Since this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable. However, for chiral derivatives of this compound, X-ray crystallography would be the definitive method for establishing the absolute configuration of the stereocenters.

Chromatographic Separations Coupled with Spectroscopic Detection

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various samples. Coupling chromatography with spectroscopic detectors provides a powerful tool for the identification and characterization of the separated components.

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small and non-polar molecule, is expected to be amenable to GC analysis. In GC-MS, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions resulting from the cleavage of the molecule. The fragmentation pattern of quinoline and its derivatives often involves the loss of HCN from the molecular ion. chempap.orgresearchgate.net For this compound, fragmentation pathways involving the loss of fluorine atoms or HF could also be anticipated. The study of fragmentation patterns of related fluoroquinolones by tandem mass spectrometry provides insights into the expected fragmentation of the quinoline core. researchgate.net

Hypothetical GC-MS Data for this compound:

ParameterExpected Value/Observation
Retention TimeDependent on GC column and conditions
Molecular Ion (M⁺)m/z corresponding to the molecular weight of C₉H₅F₂N
Key Fragment IonsFragments corresponding to the loss of HCN, F, HF

This table is hypothetical and based on the expected behavior of quinoline derivatives in GC-MS.

LC-MS is a versatile technique that is widely used for the analysis of a broad range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. nih.govnih.gov In LC-MS, the separation is achieved based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification.

For the analysis of this compound, reversed-phase LC with a C18 column would likely be a suitable separation method. The mass spectrometer, often a tandem quadrupole or time-of-flight analyzer, would provide mass information for the intact molecule (as a protonated molecule, [M+H]⁺, in positive ion mode) and its fragments. Tandem mass spectrometry (LC-MS/MS) can be used to obtain more detailed structural information by inducing fragmentation of a selected parent ion. The fragmentation patterns of fluoroquinolones in LC-MS/MS have been studied and typically involve cleavages of the quinolone ring and any substituents. researchgate.netwaters.com

LC-NMR combines the separation power of liquid chromatography with the detailed structural information provided by nuclear magnetic resonance (NMR) spectroscopy. nih.govglobalresearchonline.net This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. This is particularly useful for the unambiguous identification of components in complex mixtures without the need for off-line isolation.

For this compound, LC-¹H NMR would provide information about the number and environment of the protons in the molecule. LC-¹⁹F NMR would be especially valuable for confirming the presence and substitution pattern of the fluorine atoms. Two-dimensional LC-NMR experiments, such as LC-COSY, can provide information about the connectivity of protons in the molecule, further aiding in structural confirmation. jchps.com While a powerful technique, LC-NMR is generally less sensitive than LC-MS. nih.gov

Chiroptical Methods for Enantiomeric Purity Assessment

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are spectroscopic techniques that are sensitive to the chirality of molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral compound.

It is important to note that This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit any chiroptical activity, and techniques like CD and ORD are not applicable for its direct analysis.

However, if this compound were to be used as a scaffold to synthesize chiral derivatives (for example, by introducing a chiral substituent), then chiroptical methods would become essential for assessing the enantiomeric purity of the resulting products. In such cases, CD spectroscopy could be used to determine the enantiomeric excess of a sample by comparing its CD spectrum to that of the pure enantiomers. The development of chiroptical sensing methods is an active area of research for the characterization of chiral molecules. nih.gov While not directly applicable to this compound itself, the principles of chiroptical spectroscopy are highly relevant in the broader context of its potential chiral derivatives. rsc.orgnih.govaip.org

Computational and Theoretical Studies on 2,4 Difluoroquinoline

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2,4-difluoroquinoline. DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy in predicting molecular properties. nih.govajchem-a.com Ab initio methods, like Hartree-Fock (HF), provide a foundational, albeit often less accurate, wave-function-based approach. researchgate.net

The first step in most quantum chemical studies is the geometry optimization of the molecule to find its most stable three-dimensional conformation. nih.gove3s-conferences.org Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are calculated to identify the minimum energy structure on the potential energy surface. researchgate.netnih.gove3s-conferences.org

Electronic structure analysis provides a detailed picture of the electron distribution within the molecule. youtube.com These calculations can determine properties such as the dipole moment and the distribution of electronic charge, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Interactive Table: Predicted Geometrical Parameters for this compound

Note: The following data is illustrative of typical results from DFT calculations and is not from a specific published study on this compound.

ParameterAtom Pair/TrioPredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC2-F1.34 Å
Bond LengthC4-F1.35 Å
Bond LengthN1-C21.31 Å
Bond LengthC4-C4a1.42 Å
Bond AngleN1-C2-C3125.0°
Bond AngleF-C4-C3118.5°
Bond AngleF-C2-N1117.0°

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. scirp.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. This energy gap can be correlated with the electronic absorption spectra of the molecule. scirp.org

Interactive Table: Predicted FMO Properties for this compound

Note: The following data is illustrative of typical results from DFT calculations and is not from a specific published study on this compound.

ParameterPredicted Value (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)5.65

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding structure of a molecule. It examines charge transfer and conjugative interactions between filled (donor) and empty (acceptor) orbitals. mdpi.com This analysis can quantify the stabilization energy associated with these interactions, offering insights into intramolecular delocalization and the nature of chemical bonds. researchgate.netuba.ar For this compound, NBO analysis would reveal the interactions between the lone pairs of the nitrogen and fluorine atoms and the antibonding orbitals of the quinoline (B57606) ring system, helping to explain the influence of the fluorine substituents on the electronic structure.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. ajchem-a.comnih.gov The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com For this compound, the MEP map would likely show negative potential around the nitrogen and fluorine atoms due to their high electronegativity, highlighting them as potential sites for interaction with electrophiles.

Quantum chemical calculations can predict various spectroscopic properties, providing valuable aid in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. nih.govmdpi.commdpi.com By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F), the chemical shifts can be predicted and compared with experimental spectra to aid in structural elucidation. mdpi.comaps.org

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. dtic.mil These theoretical frequencies correspond to the infrared (IR) absorption bands of the molecule. vscht.cz While there can be systematic errors, these are often corrected using scaling factors to achieve good agreement with experimental IR spectra, aiding in the assignment of vibrational modes. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be estimated, providing insight into the electronic structure and color of the compound. mdpi.comnih.gov

Q & A

Q. What synthetic methodologies are recommended for 2,4-difluoroquinoline, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis of this compound typically involves halogenation or nucleophilic substitution reactions. For example, fluorination at the 2- and 4-positions can be achieved via Schiemann reaction (using diazonium tetrafluoroborate intermediates) or Balz-Schiemann conditions . Reaction conditions such as temperature (e.g., 80–120°C), solvent polarity (DMF or DMSO), and catalyst choice (e.g., KF/Al₂O₃) significantly impact fluorination efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) is critical to isolate high-purity product (>95%) . Comparative studies on analogous difluoroquinolines (e.g., 5,7-difluoroquinoline) suggest that steric hindrance at the 2-position may require extended reaction times or elevated temperatures .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Structural confirmation relies on multi-spectral analysis:
  • ¹⁹F NMR : Distinct chemical shifts for fluorine atoms at C2 (δ ~ -110 ppm) and C4 (δ ~ -105 ppm) differentiate positional fluorination .
  • ¹H NMR : Coupling patterns (e.g., J = 8–10 Hz between H3 and H5) confirm quinoline ring integrity .
  • Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 180.03 (C₉H₅F₂N) with isotopic peaks matching fluorine abundance .
  • X-ray Crystallography : For crystalline derivatives, bond angles (C-F ≈ 1.34 Å) and dihedral angles (quinoline planarity) provide definitive structural evidence .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported antimicrobial activity data for this compound across bacterial strains?

  • Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from:
  • Bacterial enzyme polymorphisms : DNA gyrase (GyrA/GyrB) mutations (e.g., E. coli QRDR mutations) reduce binding affinity. Validate via ATPase inhibition assays and molecular docking to compare wild-type vs. mutant enzymes .
  • Experimental variability : Standardize protocols using CLSI guidelines (e.g., broth microdilution at pH 7.2 ± 0.1) and isogenic bacterial strains. Cross-reference with 4-fluoroquinolone controls (e.g., ciprofloxacin) to contextualize potency .
  • Membrane permeability differences : Use efflux pump inhibitors (e.g., PAβN) to assess whether activity loss in Gram-negative strains correlates with efflux mechanisms .

Q. How does fluorination at the 2- and 4-positions modulate this compound’s interaction with bacterial topoisomerases compared to other difluoroquinoline derivatives?

  • Methodological Answer : Fluorine’s electronegativity and steric effects alter binding dynamics:
  • Computational Modeling : Perform density functional theory (DFT) calculations to compare electrostatic potential surfaces (EPS) of this compound vs. 7,8-difluoroquinoline. Increased electron-withdrawing effects at C2/C4 may enhance hydrogen bonding with GyrA Ser83/87 residues .
  • Enzyme Kinetics : Use surface plasmon resonance (SPR) to measure binding kinetics (Kd, kon/koff) to purified DNA gyrase. Positional fluorination (e.g., 2,4 vs. 5,7) correlates with 2–5-fold differences in IC50 values against S. aureus gyrase .
  • SAR Studies : Synthesize analogs with single fluorine substitutions (e.g., 2-F or 4-F) to isolate contributions of each position to bioactivity .

Q. What computational and crystallographic approaches elucidate the role of fluorine in this compound’s intermolecular interactions within crystal lattices?

  • Methodological Answer :
  • X-ray Diffraction : Analyze crystal packing of this compound derivatives to identify F···H-C (2.8–3.2 Å) or F···π (3.5 Å) interactions, which stabilize supramolecular architectures .
  • Quantum Topological Analysis : Apply AIM (Atoms in Molecules) theory to electron density maps (from XRD data) to quantify bond critical points (BCPs) for fluorine-mediated interactions .
  • Hirshfeld Surface Analysis : Compare % contribution of F contacts in this compound (≈15–20%) vs. non-fluorinated quinolines (<5%) to quantify fluorine’s role in crystal engineering .

Methodological Notes

  • Data Interpretation : When referencing fluorinated quinoline studies, note that positional isomerism (e.g., 2,4 vs. 6,8) drastically alters physicochemical and biological properties. Cross-validate findings with structurally analogous compounds .
  • Safety Protocols : Handle this compound under fume hoods (GHS H315/H319/H335) and use PPE (nitrile gloves, lab coat) to mitigate irritation risks .

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